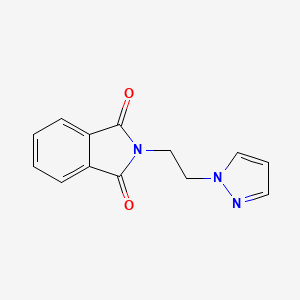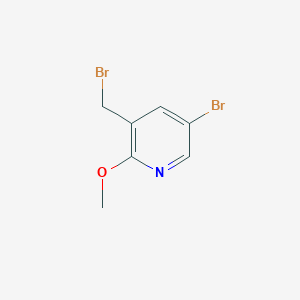
5-Bromo-3-(bromomethyl)-2-methoxypyridine
Vue d'ensemble
Description
5-Bromo-3-(bromomethyl)-2-methoxypyridine (5-BBMP) is a heterocyclic compound that has been studied for its potential applications in synthetic organic chemistry, pharmaceuticals, and other fields. 5-BBMP is an important intermediate in the synthesis of various compounds, including pharmaceuticals and agrochemicals. 5-BBMP has also been studied for its potential applications in the treatment of various diseases, including cancer.
Applications De Recherche Scientifique
Synthesis Applications
Efficient Synthesis of 5-Functionalised 2-Methoxypyridines :
- 5-Bromo-3-(bromomethyl)-2-methoxypyridine is utilized in the efficient synthesis of 5-functionalized 2-methoxypyridines. This process involves using magnesium 'ate' complexes as key reagents under non-cryogenic conditions, demonstrating its utility in organic synthesis (Sośnicki, 2009).
Synthesis of Mono-, Bis- and Tris-Tridentate Ligands :
- The compound plays a role in synthesizing ligands, particularly for the complexation of lanthanide(III) cations. It's used in the functionalization of 5'-substituted-2,2'-bipyridine-6-carboxylic acid, leading to the creation of mono-, bis-, and tris-tridentate ligands (Charbonnière, Weibel, & Ziessel, 2001).
Precursor in Chemical Reactions :
- It serves as a practical precursor in the generation of substituted 2,3-pyridyne, which reacts regioselectively with certain compounds, indicating its significance in chemical synthesis (Walters, Carter, & Banerjee, 1992).
Synthesis of Complex Molecules :
- This chemical is key in synthesizing complex molecules like dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonists. It demonstrates the compound's importance in the creation of medically relevant molecules (Hirokawa, Horikawa, & Kato, 2000).
Pharmaceutical Research
Synthesis of Antiviral Compounds :
- This compound contributes to the synthesis of antiviral compounds. Its derivatives have shown potential in inhibiting retrovirus replication in cell culture, highlighting its value in pharmaceutical research (Hocková et al., 2003).
Development of Cancer Therapeutics :
- The compound is involved in the synthesis of bromido[3-ethyl-4-aryl-5-(2-methoxypyridin-5-yl)-1-propyl-1,3-dihydro-2H-imidazol-2-ylidene]gold(i) complexes, which show activity against cancer cell lines, particularly in the context of photodynamic therapy (Gallati et al., 2020).
Other Research Applications
Preparation of Pyridine Derivatives :
- It's used in the preparation of pyridine derivatives, demonstrating its versatility in organic chemistry (Nesnow & Heidelberger, 1973).
Large-Scale Synthesis Applications :
- The compound is vital for large-scale synthesis processes, as seen in the creation of methyl 3-amino-5-(4-fluorobenzyl)-2-pyridinecarboxylate. This highlights its scalability in industrial applications (Boros et al., 2007).
Propriétés
IUPAC Name |
5-bromo-3-(bromomethyl)-2-methoxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2NO/c1-11-7-5(3-8)2-6(9)4-10-7/h2,4H,3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMREEGCEQGHSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Br)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901259128 | |
| Record name | Pyridine, 5-bromo-3-(bromomethyl)-2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901259128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1227516-75-7 | |
| Record name | Pyridine, 5-bromo-3-(bromomethyl)-2-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227516-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 5-bromo-3-(bromomethyl)-2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901259128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethanol, 2-[(3-bromophenyl)amino]-](/img/structure/B3046247.png)
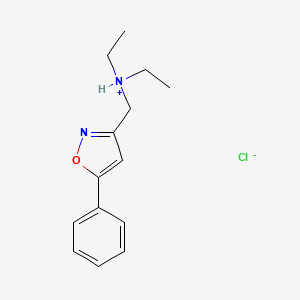
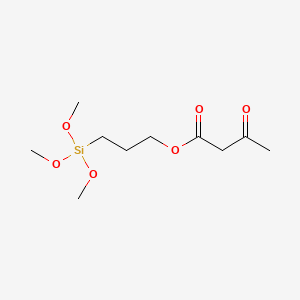
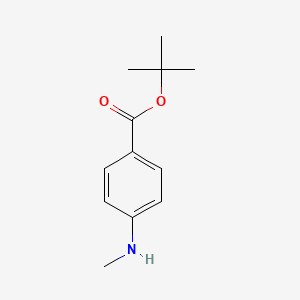
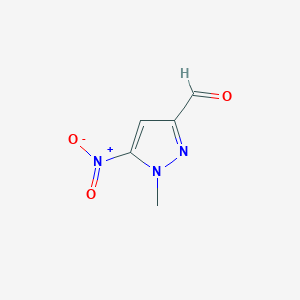
![tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate oxalate](/img/structure/B3046254.png)
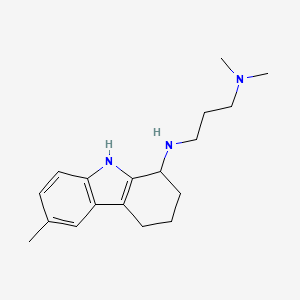

![4-{7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine](/img/structure/B3046260.png)
![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-methoxybenzamide hydrochloride](/img/structure/B3046262.png)

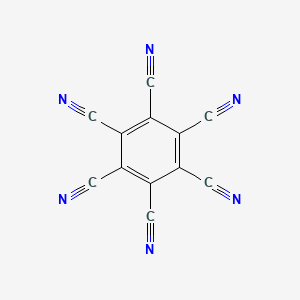
![4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one](/img/structure/B3046267.png)
